N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
Brand Name:
Vulcanchem
CAS No.:
145252-13-7
VCID:
VC21135765
InChI:
InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11-
SMILES:
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl
Molecular Formula:
C12H15ClN2O2
Molecular Weight:
254.71 g/mol
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
CAS No.: 145252-13-7
Cat. No.: VC21135765
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145252-13-7 |
|---|---|
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | [(Z)-1-chlorobutylideneamino] N-(2-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11- |
| Standard InChI Key | ROFUCKVAINOTFB-UHFFFAOYSA-N |
| Isomeric SMILES | CCC/C(=N/OC(=O)NC1=CC=CC=C1C)/Cl |
| SMILES | CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
| Canonical SMILES | CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator